molecular formula C12H14ClNO B6185868 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride CAS No. 2624136-37-2

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride

Cat. No.: B6185868
CAS No.: 2624136-37-2
M. Wt: 223.70 g/mol
InChI Key: DAWQKUFSNWYQDG-UHFFFAOYSA-N
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Description

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride is a chemical compound with the molecular formula C12H13NO·HCl. This compound is known for its unique structure, which includes a hexahydro-s-indacen backbone with an amino group at the 4-position and a ketone group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the hexahydro-s-indacen backbone.

    Amination: Introduction of the amino group at the 4-position is achieved through an amination reaction, often using ammonia or an amine derivative.

    Oxidation: The ketone group at the 1-position is introduced via an oxidation reaction, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
  • 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Uniqueness

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ketone functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

2624136-37-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

4-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one;hydrochloride

InChI

InChI=1S/C12H13NO.ClH/c13-12-8-3-1-2-7(8)6-10-9(12)4-5-11(10)14;/h6H,1-5,13H2;1H

InChI Key

DAWQKUFSNWYQDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3=O)C(=C2C1)N.Cl

Purity

95

Origin of Product

United States

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